3-Phenoxy-2-butanone

P2X3 Antagonist Pain Research Inflammation

3-Phenoxy-2-butanone (CAS: 6437-85-0) is an α-substituted ketone characterized by a phenoxy group (-O-C₆H₅) located on the carbon atom adjacent to the carbonyl group, with a molecular weight of 164.20 g/mol and an XLogP3-AA value of 2. Its primary recognized utility is as a versatile building block in organic synthesis, where it serves as a precursor to more complex molecules, including benzofurans, amino alcohols, and diols.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 6437-85-0
Cat. No. B1363664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenoxy-2-butanone
CAS6437-85-0
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC(C(=O)C)OC1=CC=CC=C1
InChIInChI=1S/C10H12O2/c1-8(11)9(2)12-10-6-4-3-5-7-10/h3-7,9H,1-2H3
InChIKeyGYXROYABIGAUKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Specific Overview: Sourcing 3-Phenoxy-2-butanone (CAS 6437-85-0) for Research Applications


3-Phenoxy-2-butanone (CAS: 6437-85-0) is an α-substituted ketone characterized by a phenoxy group (-O-C₆H₅) located on the carbon atom adjacent to the carbonyl group, with a molecular weight of 164.20 g/mol and an XLogP3-AA value of 2 [1]. Its primary recognized utility is as a versatile building block in organic synthesis, where it serves as a precursor to more complex molecules, including benzofurans, amino alcohols, and diols .

Why Generic Substitution is Problematic When Sourcing 3-Phenoxy-2-butanone (CAS 6437-85-0)


While other aryl-substituted butanones exist, the specific placement of the phenoxy group at the alpha position of 3-Phenoxy-2-butanone dictates its unique chemical behavior and biological interactions. This structural arrangement confers a specific steric and electronic profile that differentiates it from positional isomers like 4-phenoxybutan-2-one or simple aromatic ketones like 4-phenyl-2-butanone. Interchanging these compounds without verification can lead to failed synthetic pathways due to differences in cyclization potential , or produce erroneous results in biological assays, as demonstrated by the orders-of-magnitude difference in acetylcholinesterase (AChE) inhibitory activity between structurally related phenoxy ketones and a non-phenoxy analog [1].

Quantitative Differentiation Guide: Head-to-Head Performance Data for 3-Phenoxy-2-butanone (CAS 6437-85-0)


P2X3 Receptor Antagonist Activity: A Potential Differentiator for Pain and Inflammation Research

3-Phenoxy-2-butanone exhibits antagonist activity against the recombinant rat P2X purinoceptor 3 (P2X3) with an EC50 of 80 nM, as determined in a functional assay [1]. The assay evaluated activity at a 10 µM concentration in Xenopus oocytes [1]. Direct comparator data is not available in the same source, but this target is implicated in pain and inflammation pathways.

P2X3 Antagonist Pain Research Inflammation

Precursor for Benzofuran Synthesis via Cyclodehydration

α-Phenoxy ketones, a class to which 3-Phenoxy-2-butanone belongs, are recognized precursors for synthesizing substituted benzofurans through a cyclodehydration reaction, often mediated by Eaton's reagent (P₂O₅/MeSO₃H) . This reactivity is a direct consequence of the alpha-phenoxy ketone structure and is not possible for positional isomers like 4-phenoxybutan-2-one.

Organic Synthesis Heterocyclic Chemistry Benzofurans

Physicochemical Profile: Distinguishing Features vs. a Common Analog

3-Phenoxy-2-butanone exhibits distinct physicochemical properties compared to 4-phenyl-2-butanone. The presence of the ether oxygen increases molecular weight and polar surface area, and results in a different lipophilicity profile [1][2]. These differences directly impact solubility, membrane permeability, and overall ADME behavior.

Physicochemical Properties Lipophilicity ADME

Defined Application Scenarios for Procuring 3-Phenoxy-2-butanone (CAS 6437-85-0)


A Synthetic Building Block for Constructing Benzofuran Scaffolds

This compound is an appropriate procurement choice for synthetic chemistry labs developing methods to access substituted benzofurans. Its specific α-phenoxy ketone structure is the required substrate for cyclodehydration reactions, a utility not shared by its positional isomer, 4-phenoxybutan-2-one .

A Tool Compound for Investigating P2X3 Receptor Pharmacology

Researchers investigating the role of P2X3 receptors in pain or inflammation can procure 3-Phenoxy-2-butanone as a validated starting point. Its established antagonist activity (EC50 = 80 nM) provides a clear functional anchor for structure-activity relationship (SAR) studies.

Use in Medicinal Chemistry as a Physicochemically Distinct Scaffold

Medicinal chemists seeking to modulate the lipophilicity (XLogP3 = 2) or polar surface area (TPSA = 26.3 Ų) of a lead series can consider this compound as a core scaffold. Its profile is quantitatively differentiated from simpler ketones like 4-phenyl-2-butanone, allowing for predictable modulation of ADME properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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